Phenylthiohydantoin-delta-threonine is a derivative of threonine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes. This compound is particularly significant in biochemical research and analytical chemistry, especially in the context of amino acid sequencing and identification. It is classified under the category of phenylthiohydantoins, which are utilized in various studies involving amino acids.
Phenylthiohydantoin-delta-threonine is synthesized primarily through chemical methods that involve the reaction of threonine with phenylisothiocyanate. This compound is often used as a standard in high-performance liquid chromatography (HPLC) for the analysis of amino acids due to its stability and strong UV absorption properties .
The compound can be classified as follows:
The synthesis of phenylthiohydantoin-delta-threonine typically involves the following steps:
The Edman degradation method is commonly employed for sequencing peptides and involves converting the N-terminal amino acid into its corresponding phenylthiohydantoin derivative. This process includes:
Phenylthiohydantoin-delta-threonine features a hydantoin ring structure with a phenyl group attached via a sulfur atom. The structural representation can be summarized as follows:
Key structural data include:
Phenylthiohydantoin-delta-threonine undergoes various chemical reactions, particularly in the context of peptide analysis. Notable reactions include:
The stability of the compound under different pH conditions makes it suitable for use in HPLC, where it can be separated from other amino acids based on its unique retention time .
In analytical applications, phenylthiohydantoin-delta-threonine acts as a marker for identifying threonine residues within peptides. The mechanism involves:
The efficiency of this compound in identifying amino acids is supported by its strong UV absorbance, allowing for precise quantification during HPLC analysis .
Relevant data on its physical properties include:
Phenylthiohydantoin-delta-threonine is extensively used in scientific research, particularly in:
This compound's ability to form stable derivatives makes it an invaluable tool in both academic and industrial laboratories focused on protein chemistry and biotechnology .
The emergence of Phenylthiohydantoin-DELTA-threonine as a synthetic target is inextricably linked to foundational research on hydantoin derivatives in protein chemistry. While specific discovery timelines remain undocumented in available literature, its structural kinship to phenylthiohydantoin (PTH) amino acids provides historical context. PTH derivatives gained prominence in the mid-20th century as critical intermediates in Edman degradation, the benchmark method for N-terminal amino acid sequencing of peptides and proteins [5]. The deliberate structural modification of classical hydantoins through sulfur substitution at the 2-position generated thiohydantoin scaffolds with altered electronic properties and enhanced nucleophilic susceptibility.
The "DELTA-threonine" designation specifically indicates the incorporation of a modified threonine residue featuring an ethylidene side chain (CH₃-CH=) rather than the conventional hydroxyethyl moiety characteristic of native threonine. This structural variation likely originated from investigations into unsaturated amino acid derivatives as conformationally constrained dipeptide mimics or as synthetic intermediates with tailored reactivity profiles. The presence of the geometrically constrained E-configuration ethylidene group, as evidenced by the InChI descriptor (InChI=1/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+), suggests intentional design to restrict molecular flexibility and probe stereoelectronic effects on heterocyclic reactivity [1] [2]. The synthetic accessibility of such derivatives from α-amino acids has been systematically documented in specialized resources focusing on heterocycles derived from amino acid precursors [5].
Historically, the pharmacological significance of hydantoin scaffolds (exemplified by anticonvulsant drugs like phenytoin) stimulated interest in structurally novel derivatives, including thioanalogues. The phenylthio group in particular was recognized for its potential to modulate electronic distribution across the heterocyclic system and enhance biomolecular interactions through hydrophobic and π-stacking effects. While Phenylthiohydantoin-DELTA-threonine itself has not been prominently featured in therapeutic development, its structural features embody key evolutionary steps in medicinal chemistry strategies focused on heterocyclic optimization.
Phenylthiohydantoin-DELTA-threonine serves as a sophisticated case study in the strategic design of heterocyclic scaffolds with tailored physicochemical properties. Its molecular architecture integrates three pharmacophoric elements: (1) the electron-deficient thiohydantoin core capable of diverse non-covalent interactions, (2) the hydrophobic phenyl ring providing aromatic stacking potential, and (3) the ethylidene side chain offering constrained stereochemistry and vinyl functionality [1] [4]. This multifaceted structure positions it as a valuable template for probing structure-property relationships in heterocyclic systems.
Within peptidomimetic science, this compound exemplifies the transition from simple amino acid mimics to advanced conformational tools. Classical thiohydantoins derived from proteinogenic amino acids served primarily as analytical standards or synthetic intermediates. In contrast, the DELTA-threonine configuration introduces a rigidifying element through its exocyclic double bond, effectively constraining rotational freedom and mimicking defined dipeptide torsional angles. This structural constraint proves valuable when investigating peptide secondary structure stabilization or when designing inhibitors targeting protein-protein interactions where extended peptide conformations determine binding specificity. The thioxo moiety additionally offers a potential metal-coordination site, expanding its utility in metalloenzyme inhibitor design [3].
In broader heterocyclic chemistry, the compound's significance extends to several domains:
Table 2: Heterocyclic Pharmacophores in FDA-Approved Antibiotics (Representative Examples)
Heterocycle | Representative Antibiotic | Approval Year | Role in Molecular Activity |
---|---|---|---|
1,3-Thiazole | Cefotaxime, Ceftriaxone | 1980, 1982 | Enhances gram-negative coverage |
Tetrazole | Cefoperazone, Latamoxef | 1981, 1982 | Mimics carboxylate; improves bioavailability |
1,2,3-Triazole | Tazobactam | 1992 | Critical for β-lactamase inhibition |
1,3-Oxazolidin-2-one | Linezolid, Tedizolid | 2000, 2014 | Enables binding to 50S ribosomal subunit |
2-Imidazolidinone | Relebactam (in combination) | 2019 | Contributes to β-lactamase inhibition |
The compound's synthetic utility is evidenced by its commercial availability from specialized chemical suppliers, typically offered in research quantities (100mg to 1g) with documented purity specifications. Current pricing structures reflect its specialized nature: 100mg quantities range from €23.00 to €64.00, while 1g quantities command €121.00 to €223.00, with estimated delivery timelines spanning 13-16 days [1] [9]. This commercial accessibility facilitates ongoing investigations into its application as a building block for complex heterocyclic frameworks and as a model system for studying solid-state properties of thiohydantoin derivatives. Its stability profile (evidenced by commercial distribution) contrasts with the known reactivity challenges of proteinogenic threonine residues in peptide synthesis, where susceptibility to aspartimide formation, N-O acyl shifts, and racemization necessitates specialized protection strategies [8].
Table 3: Research-Scale Commercial Availability
Supplier Specification | Purity | Packaging | Pricing |
---|---|---|---|
Ref: IN-DA003TQD | Not specified | 100mg | 64.00 € |
250mg | 113.00 € | ||
1g | 223.00 € | ||
Ref: 3B-P0370 (TCI America) | >90.0%(HPLC) | 100mg | 23.00 € |
1g | 121.00 € | ||
Calbiochem | Min. 95% | 100mg | Market competitive |
Ongoing research continues to explore the untapped potential of this specialized scaffold. Current investigations focus on its application as a precursor for synthesizing conformationally restricted peptidomimetics targeting enzymatic processes involving threonine recognition. Additionally, materials science applications are emerging, leveraging its crystalline properties and hydrogen-bonding motifs for designing molecular crystals with defined supramolecular architectures. As heterocyclic chemistry evolves toward increasingly sophisticated hybrid systems, Phenylthiohydantoin-DELTA-threonine provides a compelling prototype for exploring the convergence of amino acid chemistry, heterocyclic reactivity, and three-dimensional structure control.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: